
4-Oxo-n,n-dipropylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-n,n-dipropylpentanamide is an organic compound with the molecular formula C11H21NO2. It is characterized by the presence of a ketone group (4-oxo) and an amide group (n,n-dipropylpentanamide).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-n,n-dipropylpentanamide can be achieved through several methods. One common approach involves the amidation reaction of corresponding isobutyryl acetate and aniline in the absence of a catalyst or under the action of a trace amount of an organic base catalyst. The reaction is typically carried out by evaporating the alcohol generated during the reaction, followed by recycling the excess isobutyryl acetate to obtain high-purity this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing waste and environmental impact. The use of green chemistry principles, such as avoiding low-boiling-point volatile toxic organic solvents, is emphasized to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
4-Oxo-n,n-dipropylpentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amide group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amides and ketones.
Applications De Recherche Scientifique
4-Oxo-n,n-dipropylpentanamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of 4-Oxo-n,n-dipropylpentanamide involves its interaction with specific molecular targets and pathways. For instance, it may modulate enzyme activity or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dipropylpropanamide: Similar in structure but lacks the ketone group.
4-Oxo-2-nonenal: Contains a similar oxo group but differs in the rest of the molecular structure
Uniqueness
Its specific structure allows for unique interactions in chemical and biological systems, making it valuable for various research and industrial purposes .
Propriétés
Numéro CAS |
6942-21-8 |
|---|---|
Formule moléculaire |
C11H21NO2 |
Poids moléculaire |
199.29 g/mol |
Nom IUPAC |
4-oxo-N,N-dipropylpentanamide |
InChI |
InChI=1S/C11H21NO2/c1-4-8-12(9-5-2)11(14)7-6-10(3)13/h4-9H2,1-3H3 |
Clé InChI |
VPIFAEQOPCLADY-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)C(=O)CCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


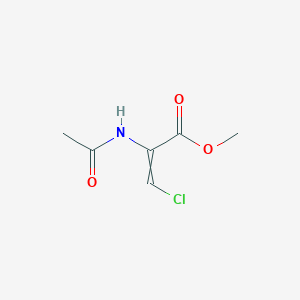
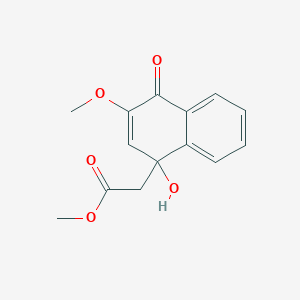


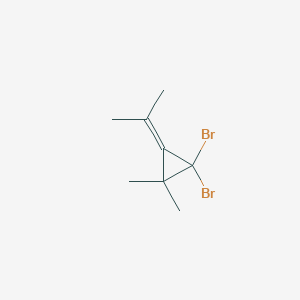
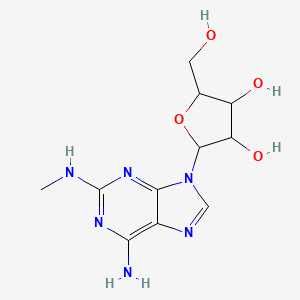
![2-fluoro-N-[[4-(trifluoromethyl)phenyl]carbamoyl]benzamide](/img/structure/B14002665.png)

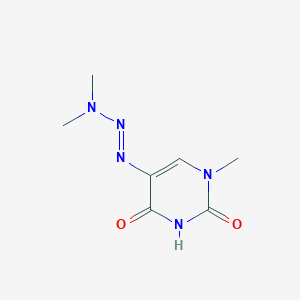
![(Acetylamino)[3-(biphenyl-4-yl)-3-oxopropyl]propanedioic acid](/img/structure/B14002685.png)
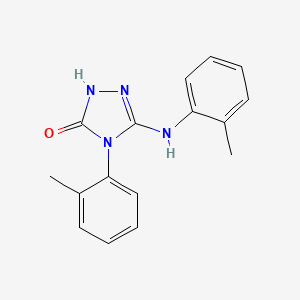
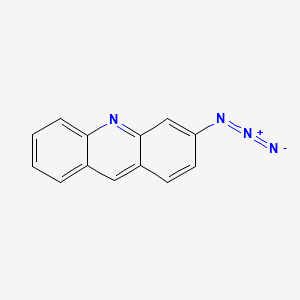
![7-Iodo-3-phenylthieno[3,2-c]pyridin-4-amine](/img/structure/B14002702.png)

